2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-
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Overview
Description
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method includes the reaction of o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: Lacks the bromine and methoxy groups, resulting in different chemical reactivity and biological activity.
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of a methoxy group, leading to variations in its pharmacological properties.
Uniqueness
The presence of both bromine and methoxy groups in 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- makes it unique compared to its analogs. These substituents enhance its chemical reactivity and potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-bromo-6-methoxy-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRFTNXMDCMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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